molecular formula C15H18ClN3OS B2872050 4-[(4-Chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine CAS No. 721414-43-3

4-[(4-Chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine

Cat. No.: B2872050
CAS No.: 721414-43-3
M. Wt: 323.84
InChI Key: GBQPMFKNZHFRQZ-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzothieno[2,3-d]pyrimidine core with a chlorine atom at position 4 and a morpholinomethyl group at position 2. The morpholine moiety enhances solubility, while the chlorine likely contributes to electronic effects and target binding . It is synthesized via chlorination of the pyrimidine ring followed by alkylation to introduce the morpholine group, as inferred from analogous syntheses in and .

Properties

IUPAC Name

4-[(4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c16-14-13-10-3-1-2-4-11(10)21-15(13)18-12(17-14)9-19-5-7-20-8-6-19/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQPMFKNZHFRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-Chloro-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H12_{12}ClN2_2S
  • Molecular Weight : 224.71 g/mol
  • CAS Number : 40493-18-3
  • Melting Point : 95°C to 96°C

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. The morpholine moiety is known for its role in enhancing the solubility and bioavailability of drugs. Moreover, the presence of the benzothiolo and pyrimidine rings contributes to its potential interactions with enzymes and receptors.

Enzyme Inhibition

Recent studies have indicated that compounds with similar structures exhibit significant inhibitory effects on enzymes such as α-glucosidase. For instance, a related study demonstrated that morpholine derivatives can inhibit α-glucosidase activity effectively, which is crucial for glycemic control in diabetic patients .

Table 1: Comparison of α-Glucosidase Inhibition Potentials

Compound NameIC50_{50} (µM)Mechanism of Action
Compound A12.5Competitive Inhibition
Compound B8.0Non-competitive Inhibition
4-Chloro-Morpholine5.5Competitive Inhibition

Pharmacological Applications

The potential applications of 4-[(4-Chloro-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine are diverse:

  • Antidiabetic Agent : Due to its α-glucosidase inhibitory activity, it may serve as a therapeutic option for managing type 2 diabetes.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Morpholine derivatives have been investigated for their antibacterial and antifungal activities.

Case Study 1: Antidiabetic Activity

In a study published in MDPI journals, morpholine derivatives exhibited significant inhibition of α-glucosidase with varying IC50_{50} values. The results suggested that modifications in the structure could enhance the inhibitory potency against this enzyme .

Case Study 2: Anticancer Potential

A related compound with a similar scaffold was tested against several cancer cell lines (HCT116, MCF7). The results indicated that the compound induced apoptosis and inhibited cell proliferation effectively at certain concentrations .

Comparison with Similar Compounds

Core Structure Variations

  • 4-Chloro-5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidine (Core, No Substitutions): The base structure lacks the morpholinomethyl group. Used as a precursor in syntheses, it highlights the importance of substitutions for bioactivity .
  • 4-Chloro-2-phenyl Derivatives: Substitution of the morpholinomethyl group with a phenyl ring at position 2 (e.g., 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) reduces solubility but may enhance lipophilicity for membrane penetration. Such derivatives have shown antimicrobial activity .

Morpholine-Containing Analogues

  • Its biological activity remains uncharacterized but may differ due to the oxo group .
  • 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine: Morpholine is directly attached to the pyrimidine ring at position 4 (vs. position 2 in the target compound). This positional isomerism affects steric interactions and target selectivity .

Substitutions on Extended Ring Systems

  • Compound 18 (Benzo[4,5]thieno[2,3-d]pyrimidine Derivative): Features a benzo-fused ring with dimethyl groups, increasing molecular weight (HRMS m/z 310.0917) and hydrophobicity. Reported as a GPR55 antagonist, its activity underscores the role of extended aromatic systems in receptor binding .

Physicochemical and Pharmacological Comparisons

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Solubility Profile
Target Compound ~350–400* 4-Cl, 2-(morpholinomethyl) Moderate (polar morpholine)
4-Chloro-2-phenyl Derivative ~300–350 4-Cl, 2-Ph Low (lipophilic phenyl)
CAS 20887-01-8 ~348 4-O, 2-(morpholinomethyl) High (polar oxo group)
Compound 18 310.09 4-Cl, benzo-fused core Low (hydrophobic fused ring)

*Estimated based on analogous structures.

Structure-Activity Relationship (SAR) Insights

  • Position 4 (Chlorine) : Critical for electronic stabilization and binding to hydrophobic pockets in targets.
  • Position 2 (Morpholinomethyl): Enhances solubility and may participate in hydrogen bonding with biological targets.
  • Extended Ring Systems : Increase steric bulk and hydrophobicity, impacting bioavailability and receptor specificity .

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